2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
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Overview
Description
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms
Scientific Research Applications
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include new derivatives such as “2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride”.
Mechanism of Action
Target of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might play a role in its interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to have diverse therapeutic applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the therapeutic applications of other 1,2,4-oxadiazole derivatives, it’s possible that this compound could have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as esters or acyl chlorides, under basic conditions. For instance, amidoximes can react with carboxylic acids in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or acyl groups at the amine position.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the 1,2,4-oxadiazole ring and have similar synthetic routes and applications.
3-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine: Another compound with a similar structure, used in various chemical and biological studies.
Uniqueness
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes.
Properties
IUPAC Name |
2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5-9-6(11-10-5)7(2,3)4-8;/h4,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVSESNUIRHNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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